4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride
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Overview
Description
“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3 . It is a solid substance and is part of a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound also contains two chloride ions, indicating that it is a dihydrochloride salt .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 196.08 . Its InChI (International Chemical Identifier) key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Scientific Research Applications
Corrosion Inhibition
Pyrazolopyridine derivatives, closely related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride, have been investigated for their role as corrosion inhibitors. Research by Dandia, Gupta, Singh, and Quraishi (2013) found that these derivatives, synthesized using ultrasonic irradiation, effectively inhibited corrosion of mild steel in acidic conditions (Dandia, Gupta, Singh, & Quraishi, 2013).
Antiproliferative Activity
A study by Pawar, Pansare, and Shinde (2017) designed and synthesized pyrazolo[3,4-c]pyridine derivatives to explore their antiproliferative activity against various cancer cell lines. Some compounds showed significant activity, indicating potential use in cancer therapy (Pawar, Pansare, & Shinde, 2017).
Ligand Synthesis for Metal Complexes
The synthesis of chiral pyrazolylmethylpyridines, which are structurally similar to the compound , was reported by House, Steel, and Watson (1986). These ligands were used to form stable complexes with palladium, indicating potential applications in catalysis and material science (House, Steel, & Watson, 1986).
Inhibitory Activity Against Human Kinases
The synthesized pyrazolo[3,4-c]pyridine derivatives were also tested for their inhibitory activity against a panel of human kinases, which are crucial in various biological processes. This research by Pawar et al. (2017) highlights the potential therapeutic applications of these compounds (Pawar, Pansare, & Shinde, 2017).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of pyrazolo[3,4-b]pyridine derivatives has been extensive. Studies like those by Quiroga et al. (1999) and Wu et al. (2012) have provided detailed insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Quiroga et al., 1999), (Wu, Tang, Huang, & Shen, 2012).
Safety and Hazards
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-4-7-5-1-2-8-3-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZTQATUQAIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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